N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide
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Overview
Description
N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide is a chemical compound characterized by its unique structure, which includes a hydrazinyl group attached to a phenyl ring and an acetamide group
Preparation Methods
The synthesis of N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide typically involves the reaction of 2-oxocyclohexylidene hydrazine with 4-acetamidobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product in pure form .
Chemical Reactions Analysis
N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acetic acid), and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal strains.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infections and other diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .
Comparison with Similar Compounds
N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-[(2E)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]phenyl]acetamide: This compound has a similar hydrazinyl-phenyl structure but differs in the presence of an oxoquinoline group, which may impart different biological activities.
N-[4-(2-oxopropyl)phenyl]acetamide: This compound features a similar acetamide group but differs in the substitution pattern on the phenyl ring, leading to variations in its chemical reactivity and applications.
Properties
IUPAC Name |
N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10(18)15-11-6-8-12(9-7-11)16-17-13-4-2-3-5-14(13)19/h6-9,16H,2-5H2,1H3,(H,15,18)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFVSHYXCBBDO-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NN=C2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/N=C/2\CCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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